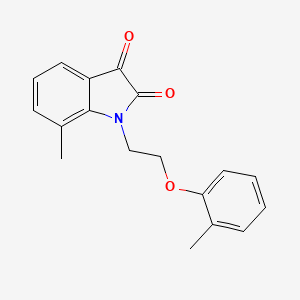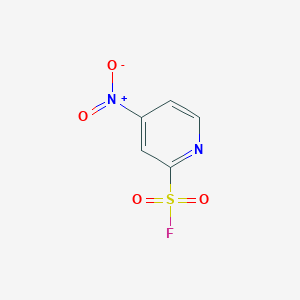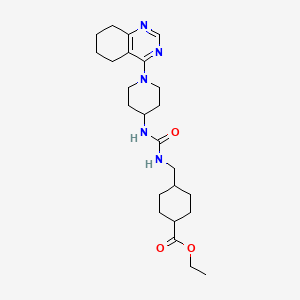
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological processes.
Mechanism of Action
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride acts as a selective antagonist of the CRF1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The CRF1 receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's response to stress. By blocking the CRF1 receptor, 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride inhibits the activation of the HPA axis and reduces the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the light/dark box test, suggesting that it has anxiolytic effects. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is its selectivity for the CRF1 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, one limitation of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is its relatively low potency, which may require higher doses to achieve the desired effects. Additionally, the use of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride in animal models may not fully reflect the effects of CRF1 receptor antagonism in humans.
Future Directions
There are several potential future directions for research involving 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride. One area of interest is the role of the CRF1 receptor in addiction and substance abuse, as it has been shown to be involved in the stress response associated with these disorders. Another area of interest is the potential therapeutic use of CRF1 receptor antagonists in the treatment of anxiety and depression, as preclinical studies have shown promising results. Finally, further research is needed to better understand the role of the CRF1 receptor in the regulation of the HPA axis and its implications for stress-related disorders.
Synthesis Methods
The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride involves the reaction of 1,4-diazepane with 4-chloro-5-methylpyrimidine-2-amine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the hydrochloride salt of 1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride.
Scientific Research Applications
1-(4-Chloro-5-methylpyrimidin-2-yl)-1,4-diazepane hydrochloride has been widely used in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological processes. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, suggesting that the CRF1 receptor may be a potential target for the treatment of these disorders.
properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-8-7-13-10(14-9(8)11)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMCZRMAKVDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinoline-6-carboxylate](/img/structure/B2541975.png)
![Methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2541976.png)
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-2,6-dioxo-7-prop-2-enyl-1,3,7-trihydropur inyl]acetamide](/img/structure/B2541980.png)
![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)
![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2541986.png)
![2-Chloro-N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]propanamide](/img/structure/B2541989.png)



![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)